![molecular formula C8H8Cl2N2O2 B1506635 Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate CAS No. 1095822-21-1](/img/structure/B1506635.png)
Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate
Overview
Description
Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate is an organic compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate is 1S/C8H8Cl2N2O2/c1-2-14-8(13)4-7-11-5(9)3-6(10)12-7/h3H,2,4H2,1H3 . This indicates the presence of a pyrimidine ring with two chlorine atoms at positions 4 and 6, and an ethyl acetate group attached to the pyrimidine ring .Scientific Research Applications
Synthesis and Chemical Reactions
- Thiazolopyrimidine Derivatives : Ethyl 4-chloroacetoacetate reacts with 4-amino-6-hydroxy-2-pyrimidinethiol to yield thiazolopyrimidine derivatives, showcasing the chemical's utility in constructing complex heterocyclic systems which could have implications in developing novel compounds with specific biological activities (Campaigne et al., 1981).
- Pyrimidinone and Oxazinone Derivatives : Starting materials similar to Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate are used in synthesizing antimicrobial agents, demonstrating the compound's potential as a precursor in creating bioactive molecules (Hossan et al., 2012).
- Dihydropyrimidinone Synthesis : New synthetic routes involve derivatives of Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate to access dihydropyrimidinones, compounds of biological relevance, highlighting the compound's role in accessing pharmacologically interesting frameworks (Kókai et al., 2016).
Potential Applications in Drug Discovery
- Antimicrobial Activity : Synthesis of new compounds from precursors like Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate has led to the discovery of molecules with promising antimicrobial properties, indicating the compound's utility in drug discovery processes (Farghaly et al., 2015).
- Anticancer Agents : The chemical has been indirectly involved in the synthesis of novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase activities, showcasing the potential of such intermediates in the development of anticancer therapies (Rahmouni et al., 2016).
Safety and Hazards
Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing suitable gloves, protective clothing, and eye protection .
Future Directions
properties
IUPAC Name |
ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-2-14-6(13)3-5-7(9)11-4-12-8(5)10/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNVHLAMRJXIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717783 | |
Record name | Ethyl (4,6-dichloropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate | |
CAS RN |
1095822-21-1 | |
Record name | Ethyl (4,6-dichloropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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